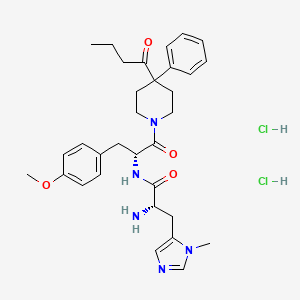

BMS-470539 dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O4.2ClH/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2;;/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39);2*1H/t27-,28+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAOBJHRUKFKIH-YDVFRNEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2341796-82-3 | |

| Record name | BMS-470539 dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G3M9MP8GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-470539 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-470539 dihydrochloride (B599025) is a potent and highly selective small-molecule agonist of the Melanocortin-1 Receptor (MC1R).[1][2] Its mechanism of action is centered on the activation of MC1R, a G-protein coupled receptor, which initiates a cascade of intracellular signaling events. These events primarily result in potent anti-inflammatory, neuroprotective, and chondroprotective effects. The principal downstream pathways affected include the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling cascade and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This document provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological outcomes associated with BMS-470539 activity, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: MC1R Agonism

BMS-470539 was designed to mimic the central pharmacophore of endogenous melanocortins, acting as a full agonist at the MC1R.[2] The MC1R is coupled to the Gs alpha subunit of the G-protein complex. Upon binding of BMS-470539, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), increasing intracellular cAMP levels.[5][6] This elevation in cAMP is a critical first step that triggers downstream signaling responsible for the compound's therapeutic effects.[4][5]

Signaling Pathway Visualization

The following diagram illustrates the primary signaling cascade initiated by BMS-470539 binding to MC1R.

Caption: Core MC1R signaling pathway activated by BMS-470539.

Quantitative Pharmacological Profile

The potency and selectivity of BMS-470539 have been characterized through various in vitro assays. The data highlights its high affinity for MC1R with minimal interaction with other melanocortin receptor subtypes.

Table 1: In Vitro Activity of BMS-470539

| Parameter | Species/Cell Line | Value | Reference |

| EC₅₀ (cAMP Accumulation) | Human (CHO cells) | 16.8 nM | [3][6] |

| EC₅₀ (cAMP Accumulation) | Murine (B16/F10 cells) | 11.6 nM | [3][6] |

| EC₅₀ (General) | Not Specified | 28 nM | [1] |

| IC₅₀ | Not Specified | 120 nM | [1] |

| Receptor Selectivity | MC3R | No activation | [1] |

| MC4R & MC5R | Very weak partial agonist | [1] |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics

| Parameter | Animal Model | Value | Reference |

| ED₅₀ (LPS-induced TNF-α inhibition) | BALB/c Mice | ~10 µmol/kg (s.c.) | [3][6] |

| Pharmacokinetic Half-life (t½) | BALB/c Mice | 1.7 hours | [3] |

| Pharmacodynamic Half-life | BALB/c Mice | ~8 hours | [3] |

Key Anti-Inflammatory Mechanisms

A primary therapeutic application of BMS-470539 is the modulation of inflammation. This is achieved through multiple mechanisms, most notably the inhibition of the NF-κB pathway and the reduction of leukocyte trafficking.

Inhibition of the NF-κB Pathway

BMS-470539 dose-dependently inhibits the activation of NF-κB induced by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).[1][3] By activating the MC1R/cAMP pathway, BMS-470539 interferes with the signaling cascade that leads to the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes, including cytokines and chemokines.[1]

Caption: Inhibition of TNF-α-induced NF-κB activation by BMS-470539.

Inhibition of Leukocyte Trafficking

In vivo studies demonstrate that BMS-470539 effectively inhibits the adhesion and emigration of leukocytes to the endothelium at sites of inflammation.[5][7][8] This action is associated with a reduction in the tissue expression of key chemokines, such as CXCL1 and CCL2, which are responsible for attracting immune cells.[1][8] This effect is lost in mice with inactive MC1R, confirming the receptor's critical role.[8]

Neuroprotective and Chondroprotective Mechanisms

Beyond general inflammation, BMS-470539 exhibits protective effects in specialized tissues like the central nervous system and cartilage.

Neuroprotection via MC1R/cAMP/PKA/Nurr1 Pathway

In models of neonatal hypoxic-ischemic (HI) brain injury, BMS-470539 attenuates oxidative stress and neuronal apoptosis.[4] Activation of MC1R by the compound upregulates the cAMP/PKA pathway, which in turn increases the expression of Nuclear receptor related 1 protein (Nurr1). This signaling cascade leads to:

-

Upregulation of anti-apoptotic proteins: Bcl-2.[4]

-

Upregulation of antioxidant proteins: Heme oxygenase-1 (HO-1).[4]

-

Downregulation of pro-apoptotic proteins: Bax.[4]

-

Reduction in oxidative stress markers: 4-HNE, MitoSox, and 8-OHdG.[4]

Chondroprotection in Cartilage

In human chondrocyte cell lines, BMS-470539 provides protection against damage induced by lipopolysaccharide (LPS).[5][9] The mechanism involves:

-

Attenuation of cell viability reduction caused by LPS.[5]

-

Inhibition of cartilage-degrading enzymes: Matrix metalloproteinases (MMPs) -1, -3, and -13.[5]

-

Reduction of pro-inflammatory mediators: Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[5]

-

Induction of the anti-inflammatory protein HO-1. [5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of BMS-470539.

cAMP Accumulation Assay

-

Objective: To quantify the agonist activity of BMS-470539 at the MC1R.

-

Methodology:

-

CHO cells stably overexpressing human MC1R (or B16/F10 murine melanoma cells with endogenous MC1R) are cultured in appropriate media.[6]

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with varying concentrations of BMS-470539 for a defined period.

-

Following stimulation, cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA-based or HTRF).

-

Data are plotted as cAMP concentration versus log[agonist concentration], and the EC₅₀ value is determined using non-linear regression analysis.

-

NF-κB Luciferase Reporter Assay

-

Objective: To measure the inhibitory effect of BMS-470539 on NF-κB transcriptional activity.

-

Methodology:

-

A human melanoma cell line (e.g., HBL) endogenously expressing MC1R is stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[1]

-

Cells are plated and treated with various concentrations of BMS-470539 for a short pre-incubation period.

-

Inflammation is induced by adding TNF-α (e.g., 0.5 ng/mL).[1]

-

After several hours of incubation, cells are lysed, and luciferase substrate is added.

-

Luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

-

The dose-dependent inhibition by BMS-470539 is calculated relative to the TNF-α-stimulated control.

-

In Vivo LPS-Induced Inflammation Model

-

Objective: To assess the in vivo anti-inflammatory efficacy of BMS-470539.

-

Methodology:

-

BALB/c mice are administered BMS-470539 subcutaneously at various doses (e.g., up to 15-20 µmol/kg).[3][6]

-

After a set period (e.g., 30 minutes), inflammation is induced via intraperitoneal injection of Lipopolysaccharide (LPS).

-

Blood samples are collected at a peak response time (e.g., 90 minutes post-LPS) to measure serum levels of TNF-α via ELISA.

-

For leukocyte infiltration studies, bronchoalveolar lavage (for lung inflammation) or tissue collection is performed to quantify immune cell numbers.[3][6]

-

The ED₅₀ is calculated as the dose of BMS-470539 required to inhibit the LPS-induced inflammatory response by 50%.

-

Caption: Experimental workflow for the in vivo LPS-induced inflammation model.

Conclusion

BMS-470539 dihydrochloride is a highly selective MC1R agonist that functions primarily by elevating intracellular cAMP. This initial signal is transduced into potent, multi-faceted therapeutic effects, including robust anti-inflammatory action through the inhibition of NF-κB and leukocyte trafficking, as well as tissue-specific neuroprotective and chondroprotective activities. The well-defined mechanism of action, supported by comprehensive in vitro and in vivo data, establishes BMS-470539 as a significant tool for investigating the therapeutic potential of MC1R activation in a range of inflammatory and degenerative diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS-470539 - Wikipedia [en.wikipedia.org]

- 3. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMS-470539 Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unina.it [iris.unina.it]

- 6. caymanchem.com [caymanchem.com]

- 7. The melanocortin MC1 receptor agonist BMS-470539 inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The melanocortin MC(1) receptor agonist BMS-470539 inhibits leucocyte trafficking in the inflamed vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist this compound and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes : WestminsterResearch [westminsterresearch.westminster.ac.uk]

BMS-470539 dihydrochloride's role as a selective MC1R agonist.

An In-depth Technical Guide on BMS-470539 Dihydrochloride (B599025): A Selective Melanocortin-1 Receptor (MC1R) Agonist

Introduction

BMS-470539 dihydrochloride is a potent and highly selective small-molecule full agonist for the Melanocortin-1 Receptor (MC1R).[1][2] Developed from the structural modification of a known MC4R agonist, BMS-470539 has emerged as a critical tool in pharmacological research, particularly for elucidating the role of MC1R in various physiological and pathological processes.[3][4] Its high selectivity allows for the targeted investigation of MC1R-mediated pathways, distinguishing its effects from those of other melanocortin receptor subtypes. This compound has demonstrated significant anti-inflammatory, neuroprotective, and chondroprotective properties in a range of preclinical models, highlighting its therapeutic potential for inflammatory and neurodegenerative disorders.[5][6][7][8] This guide provides a comprehensive technical overview of BMS-470539, including its mechanism of action, pharmacological data, key experimental protocols, and signaling pathways.

Pharmacological Data

The pharmacological profile of BMS-470539 is characterized by its high potency and selectivity for MC1R.

Table 1: Receptor Selectivity and Potency

| Receptor | Species | Assay Type | Value | Reference |

| MC1R | Human | EC₅₀ (cAMP) | 16.8 nM | [1] |

| MC1R | Murine | EC₅₀ (cAMP) | 11.6 nM | [1][9] |

| MC1R | - | IC₅₀ | 120 nM | [5][10][11] |

| MC3R | - | Activity | No activation | [5][10][11] |

| MC4R | - | Activity | Very weak partial agonist | [5][10][11] |

| MC5R | - | Activity | Very weak partial agonist | [5][10][11] |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics

| Parameter | Model | Value | Reference |

| ED₅₀ | LPS-induced TNF-α production (BALB/c mice) | ~10 µmol/kg (s.c.) | [1][9] |

| Pharmacodynamic Half-life | LPS-induced TNF-α production (BALB/c mice) | ~8 hours | [1] |

| Pharmacokinetic Half-life (t₁/₂) | BALB/c mice | 1.7 hours | [1] |

| Leukocyte Infiltration Inhibition | LPS-induced lung inflammation (mice) | 45% reduction at 15 µmol/kg | [1] |

| Paw Swelling Reduction | Delayed-type hypersensitivity (mice) | 59% reduction | [1] |

Mechanism of Action and Signaling Pathways

BMS-470539 exerts its effects by binding to and activating MC1R, a G-protein coupled receptor (GPCR).[12] This activation primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[12][[“]][14] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[14]

In the context of inflammation, MC1R activation by BMS-470539 has been shown to inhibit the NF-κB signaling pathway.[1][3][5] It elicits a dose-dependent reduction in TNF-α-stimulated NF-κB activity.[5][11] Furthermore, studies in neonatal hypoxic-ischemic brain injury models have demonstrated that the neuroprotective effects of BMS-470539 are mediated through the cAMP/PKA/Nurr1 signaling pathway.[3][7][15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize BMS-470539.

cAMP Accumulation Assay (Functional Activity)

This assay quantifies the ability of BMS-470539 to stimulate the production of cAMP, the primary second messenger of MC1R activation.

-

Objective: To determine the EC₅₀ value of BMS-470539 at melanocortin receptors.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably overexpressing human MC1R, or other melanocortin receptor subtypes (MC3R, MC4R, MC5R) for selectivity profiling. B16/F10 murine melanoma cells which endogenously express MC1R can also be used.[9]

-

Methodology:

-

Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.

-

Agonist Stimulation: Cells are washed and incubated with various concentrations of BMS-470539 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis and Detection: After incubation, cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, often employing time-resolved fluorescence (TRF) or an enzyme-linked immunosorbent assay (ELISA).[16]

-

Data Analysis: The resulting data are plotted as a dose-response curve, and the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is calculated using non-linear regression.[1]

-

NF-κB Luciferase Reporter Assay (Anti-inflammatory Activity)

This assay measures the inhibitory effect of BMS-470539 on the pro-inflammatory NF-κB pathway.

-

Objective: To assess the ability of BMS-470539 to inhibit TNF-α-induced NF-κB activation.

-

Cell Line: A human melanoma cell line (e.g., HBL) that endogenously expresses MC1R and is stably transfected with a luciferase reporter construct driven by an NF-κB response element.[5][11]

-

Methodology:

-

Cell Treatment: The engineered cells are pre-treated with varying concentrations of BMS-470539 for a specific duration.

-

Inflammatory Stimulus: Cells are then stimulated with a pro-inflammatory cytokine, typically TNF-α (e.g., 0.5 ng/mL), to activate the NF-κB pathway.[5][11]

-

Luciferase Measurement: Following stimulation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB transcriptional activity, is measured using a luminometer.

-

Data Analysis: The inhibition of luciferase activity by BMS-470539 in TNF-α-stimulated cells is calculated relative to controls (vehicle-treated stimulated cells).[1]

-

In Vivo Leukocyte Trafficking Model

This protocol uses intravital microscopy to directly visualize and quantify the effect of BMS-470539 on leukocyte-endothelial interactions in live animals.

-

Objective: To determine if BMS-470539 can inhibit leukocyte adhesion and emigration in inflamed microvasculature.[6][17]

-

Animal Model: Wild-type mice and, for specificity, mice with mutant inactive MC1R (recessive yellow e/e colony).[6][17]

-

Methodology:

-

Surgical Preparation: The cremaster muscle or mesenteric microcirculation of an anesthetized mouse is exteriorized for microscopic observation.[6][17]

-

Drug Administration: BMS-470539 (e.g., 2.05-18.47 mg/kg) or vehicle (PBS) is administered intravenously (i.v.).[5][18]

-

Inflammatory Challenge: Inflammation is induced, for example, by an ischemia-reperfusion protocol or by superfusion with platelet-activating factor (PAF).[6][18]

-

Intravital Microscopy: Post-capillary venules are observed using a microscope equipped with a camera. The number of rolling, adhering, and emigrated leukocytes is recorded and quantified over time.[6]

-

Data Analysis: The effects of BMS-470539 treatment are compared to the vehicle control group. The use of MC1R mutant mice confirms that the observed anti-inflammatory effects are specifically mediated by MC1R.[6][17][18]

-

Conclusion

This compound is a well-characterized and indispensable research tool for studying the physiological roles of the Melanocortin-1 Receptor. Its high selectivity and proven efficacy in preclinical models of inflammation, neurodegeneration, and chondrocyte damage underscore its potential as a lead compound for developing novel therapeutics. The detailed data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals aiming to explore the MC1R pathway and leverage its therapeutic possibilities.

References

- 1. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMS-470539 - Wikipedia [en.wikipedia.org]

- 3. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects | MDPI [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The melanocortin MC1 receptor agonist BMS-470539 inhibits leucocyte trafficking in the inflamed vasculature : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 7. Activation of MC1R with BMS-470539 attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist this compound and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | MC-1 Receptor Agonist | DC Chemicals [dcchemicals.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]

- 15. BMS-470539 Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The melanocortin MC(1) receptor agonist BMS-470539 inhibits leucocyte trafficking in the inflamed vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The melanocortin MC1 receptor agonist BMS-470539 inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure and properties of BMS-470539 dihydrochloride.

An In-depth Technical Guide to BMS-470539 Dihydrochloride (B599025)

A Potent and Selective Melanocortin-1 Receptor Agonist

BMS-470539 dihydrochloride is a synthetic, small-molecule compound that functions as a potent and highly selective full agonist for the melanocortin-1 receptor (MC1R)[1][2]. This technical guide provides a comprehensive overview of its chemical structure, properties, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is the salt form of the active free base, enhancing its solubility for research and experimental applications.

| Property | Value |

| Chemical Name | 1-[1-(3-Methyl-L-histidyl-O-methyl-D-tyrosyl)-4-phenyl-4-piperidinyl]-1-butanone dihydrochloride[][4] |

| Molecular Formula | C32H41N5O4 · 2HCl[][4] |

| Molecular Weight | 632.62 g/mol [][5][6] |

| CAS Number | 2341796-82-3[4][6][7] |

| Purity | ≥98% (HPLC)[] |

| Appearance | Crystalline solid[4] |

| SMILES | CCCC(=O)C1(CCN(CC1)C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N)c4ccccc4.Cl.Cl[5] |

| InChI Key | DUAOBJHRUKFKIH-YDVFRNEYSA-N[][4][5] |

Solubility

The solubility of this compound has been determined in various solvents, which is critical for the design of in vitro and in vivo experiments.

| Solvent | Solubility |

| Water | ≥ 100 mg/mL (158.07 mM)[6][7] |

| DMSO | ≥ 125 mg/mL (197.59 mM)[6][7] |

| DMF | 25 mg/mL[4] |

| Ethanol | 20 mg/mL[4] |

| PBS (pH 7.2) | 5 mg/mL[4] |

Pharmacological Properties and Mechanism of Action

BMS-470539 is a selective agonist of the melanocortin-1 receptor (MC1R), which is a G-protein-coupled receptor (GPCR)[6]. Its activation initiates a cascade of intracellular signaling events, primarily through the adenylyl cyclase pathway, leading to an increase in cyclic AMP (cAMP) levels[1][8]. This compound has demonstrated potent anti-inflammatory properties in various experimental models[7].

The anti-inflammatory effects are mediated, in part, by the inhibition of the NF-κB signaling pathway. BMS-470539 has been shown to dose-dependently inhibit TNF-α-induced activation of an NF-κB transcriptional reporter[1][7]. Furthermore, it has been implicated in the MC1R/cAMP/PKA/Nurr1 signaling pathway, which plays a role in attenuating oxidative stress and neuronal apoptosis[9].

Quantitative Biological Data

The potency and efficacy of BMS-470539 have been quantified through various in vitro and in vivo assays.

| Parameter | Value | Model System |

| IC50 | 120 nM[][7] | MC1R |

| EC50 | 28 nM[6][7] | MC1R |

| 11.6 nM[1][4] | B16/F10 murine melanoma cells (cAMP accumulation) | |

| 16.8 nM[1][4] | CHO cells overexpressing human MC1R (cAMP accumulation) | |

| ED50 | ~10 µmol/kg (s.c.)[1][4] | Inhibition of LPS-induced TNF-α production in BALB/c mice |

| Pharmacokinetics (mice) | t1/2 = 1.7 h[1] | Pharmacokinetic half-life |

| t1/2 ≈ 8 h[1] | Pharmacodynamic half-life |

Signaling Pathways and Experimental Workflows

Signaling Pathway of BMS-470539

The activation of MC1R by BMS-470539 triggers a signaling cascade that ultimately leads to anti-inflammatory and cytoprotective effects.

References

- 1. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMS-470539 - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. iris.unina.it [iris.unina.it]

- 9. BMS-470539 Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of BMS-470539 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-470539 dihydrochloride (B599025) is a potent and highly selective small-molecule agonist of the Melanocortin 1 Receptor (MC1R), a key G-protein coupled receptor involved in regulating inflammation, pigmentation, and cellular protection. Discovered in 2003, this compound was engineered to mimic the essential pharmacophore of endogenous melanocortins. Extensive preclinical research has demonstrated its significant anti-inflammatory, anti-apoptotic, and neuroprotective properties across a range of disease models. This technical guide provides an in-depth summary of the discovery, mechanism of action, and preclinical development of BMS-470539, presenting key quantitative data, experimental methodologies, and visual representations of its biological pathways and development workflow.

Introduction

The melanocortin system, comprising five distinct receptors (MC1R-MC5R), plays a crucial role in diverse physiological processes. The MC1R, primarily expressed on melanocytes and various immune cells, has emerged as a promising therapeutic target for inflammatory and neurodegenerative diseases. BMS-470539 was developed as a selective tool to probe the therapeutic potential of MC1R activation.[1] Its design was based on mimicking the central His-Phe-Arg-Trp pharmacophore of natural melanocortin peptides.[1] This document details the scientific journey of BMS-470539 from its chemical synthesis to its characterization in various preclinical models.

Physicochemical Properties

BMS-470539 dihydrochloride is the salt form of the active compound, enhancing its solubility and suitability for experimental use.

| Property | Value |

| IUPAC Name | (2S)-2-amino-N-[(1R)-2-(4-butanoyl-4-phenyl-1-piperidyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-ethyl]-3-(3-methylimidazol-4-yl)propanamide dihydrochloride[1] |

| Molecular Formula | C₃₂H₄₁N₅O₄ · 2HCl |

| Molar Mass | 632.62 g/mol |

Mechanism of Action and Signaling Pathway

BMS-470539 acts as a full agonist at the MC1R.[2] Upon binding, it initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. This triggers a downstream signaling cascade, primarily through the adenylyl cyclase pathway.

The key steps in the signaling pathway are:

-

Activation of Adenylyl Cyclase: The activated Gs protein stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).

-

PKA Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Nurr1 Upregulation: PKA, in turn, phosphorylates and activates downstream targets, including the nuclear receptor related 1 protein (Nurr1), a transcription factor with neuroprotective and anti-inflammatory functions.[3]

This MC1R/cAMP/PKA/Nurr1 signaling pathway is central to the observed therapeutic effects of BMS-470539, including the attenuation of oxidative stress, neuronal apoptosis, and neuroinflammation.[3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from various in vitro and in vivo preclinical studies of BMS-470539.

Table 1: In Vitro Potency and Selectivity

| Assay | Species/Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | Human (CHO cells) | EC₅₀ | 16.8 nM | [2] |

| cAMP Accumulation | Murine (B16/F10 melanoma) | EC₅₀ | 11.6 nM | [4] |

| Receptor Binding | Not Specified | IC₅₀ | 120 nM | [5] |

| Receptor Activity | Human | MC3R | No activation | [6] |

| Receptor Activity | Human | MC4R & MC5R | Weak partial agonist | [6] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Model | Species | Administration | Dose | Effect | Reference |

| LPS-induced TNF-α | BALB/c Mice | Subcutaneous | ED₅₀ ≈ 10 µmol/kg | Inhibition of TNF-α production | [2] |

| Lung Inflammation | Mice | Subcutaneous | 15 µmol/kg | 45% reduction in leukocyte infiltration | [2] |

| Delayed-type Hypersensitivity | Mice | Not Specified | Not Specified | 59% reduction in paw swelling | [2] |

| Hypoxic-Ischemic Brain Injury | Rat Pups | Intranasal | 160 µg/kg | Reduced infarct area and improved neurological deficits | [3] |

| Pharmacokinetics | |||||

| Half-life (t½) | BALB/c Mice | Subcutaneous | Not Specified | 1.7 hours | [2] |

| Pharmacodynamic Half-life | BALB/c Mice | Subcutaneous | Not Specified | ~8 hours | [2] |

| Bioavailability | Not Specified | Subcutaneous | Not Specified | 100% | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

cAMP Accumulation Assay

This assay measures the ability of BMS-470539 to stimulate the production of cyclic AMP (cAMP) in cells expressing the MC1 receptor.

General Protocol:

-

Cell Culture: CHO cells stably expressing human MC1R or B16/F10 murine melanoma cells are cultured in appropriate media until they reach a suitable confluency.

-

Cell Plating: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Various concentrations of BMS-470539 are then added to the wells.

-

Incubation: The plate is incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis: A lysis buffer is added to each well to release the intracellular cAMP.

-

cAMP Detection: The amount of cAMP in the lysate is quantified using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). The signal is inversely proportional to the concentration of cAMP.

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC₅₀ value is calculated.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the levels of specific proteins in the MC1R signaling pathway (e.g., p-PKA, Nurr1) following treatment with BMS-470539.

General Protocol:

-

Cell/Tissue Lysate Preparation: Cells or tissue samples are treated with BMS-470539 for various time points. After treatment, they are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, denatured by heating, and then loaded onto an SDS-polyacrylamide gel. The proteins are separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., rabbit anti-p-PKA, mouse anti-Nurr1) diluted in blocking buffer.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is washed again and then incubated with an enhanced chemiluminescence (ECL) substrate. The resulting light signal is captured using a chemiluminescence imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Clinical Development Status

Despite the promising preclinical data, a thorough search of clinical trial registries and published literature reveals no evidence that this compound has entered human clinical trials. The reasons for the discontinuation of its development are not publicly available.

Conclusion

This compound is a valuable research tool that has significantly contributed to our understanding of the therapeutic potential of MC1R activation. Its high selectivity and potent agonistic activity have been demonstrated in a variety of preclinical models of inflammation and neurodegeneration. While its clinical development appears to have been halted, the extensive body of preclinical data on BMS-470539 continues to inform the development of new MC1R-targeting therapeutics. This technical guide provides a comprehensive summary of the key findings in the discovery and development of this important research compound.

References

- 1. BMS-470539 - Wikipedia [en.wikipedia.org]

- 2. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMS-470539 Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

In vitro studies on the anti-inflammatory effects of BMS-470539.

An In-depth Technical Guide to the In Vitro Anti-inflammatory Effects of BMS-470539

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of BMS-470539, a potent and highly selective small-molecule agonist for the melanocortin-1 receptor (MC1R).[1][2] The document details the compound's mechanism of action, summarizes key quantitative findings from various studies, presents detailed experimental protocols for relevant assays, and includes visualizations of signaling pathways and workflows to facilitate a deeper understanding of its therapeutic potential.

Mechanism of Action

BMS-470539 exerts its anti-inflammatory effects by selectively binding to and activating the MC1 receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of MC1R initiates intracellular signaling cascades that ultimately suppress pro-inflammatory responses and promote pro-resolving processes.[3][4]

The primary signaling pathway involves the Gs alpha subunit, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn mediates many of the downstream anti-inflammatory effects.[5] Studies have demonstrated that BMS-470539 is a full agonist of human and murine MC1R, potently stimulating cAMP accumulation.[1]

Furthermore, MC1R activation by BMS-470539 has been shown to inhibit the activation of the critical pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][6] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and chemokines.[3][6] Some evidence also suggests the involvement of non-canonical pathways, such as the phosphorylation of ERK1/2, in mediating these anti-inflammatory outcomes.[7] The compound has also been shown to attenuate the phosphorylation of other mitogen-activated protein kinases (MAPKs), including p38 and JNK, in response to inflammatory stimuli like lipopolysaccharide (LPS).[6]

Caption: BMS-470539 signaling pathway.

Data Presentation: Quantitative In Vitro Effects

The following tables summarize the key quantitative data from in vitro studies investigating the anti-inflammatory effects of BMS-470539.

Table 1: Receptor Activation and Affinity

| Parameter | Receptor | Cell Line/System | Value | Reference |

| EC50 | Human MC1R | cAMP Accumulation Assay | 16.8 nM | [1] |

| EC50 | Murine MC1R | cAMP Accumulation Assay | 11.6 nM | [1] |

| IC50 | NF-κB Inhibition | HBL Melanoma Cells | 120 nM | [8] |

Table 2: Inhibition of Inflammatory Mediators and Processes

| Inflammatory Model | Cell Type / System | Measured Effect | BMS-470539 Concentration | % Inhibition / Effect | Reference |

| LPS-Stimulated | Human Neutrophils | TNF-α Release | 1, 10, 100 µM | Significant Attenuation | [6] |

| LPS-Stimulated | Human Neutrophils | IL-6 Release | 1, 10, 100 µM | Significant Attenuation | [6] |

| LPS-Stimulated | Human Neutrophils | IL-1β Release | 10, 100 µM | Significant Attenuation | [6] |

| LPS-Stimulated | C-20/A4 Chondrocytes | IL-6, IL-8, MMP-1, -3, -13 | Not specified | Significant Inhibition | [9] |

| LPS-Stimulated | C-20/A4 Chondrocytes | Heme Oxygenase-1 (HO-1) | Not specified | Increased Production | [9] |

| LPS-Stimulated | C-20/A4 Chondrocytes | Cell Viability | Not specified | Attenuated LPS-induced reduction | [9] |

| TNF-α-Stimulated | HBL Melanoma Cells | NF-κB Reporter Activity | Dose-dependent | Significant Reduction | [1] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These represent standard protocols for the types of assays cited in the literature.

Pro-inflammatory Cytokine Quantification via ELISA

Principle: This assay quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants. An antibody specific to the cytokine is immobilized on a plate, captures the cytokine from the sample, and a second, enzyme-linked antibody binds to the captured cytokine. A substrate is then added, which is converted by the enzyme into a detectable signal proportional to the amount of cytokine present.

Workflow:

Caption: Experimental workflow for cytokine inhibition assay.

Methodology:

-

Cell Culture: Isolate primary human neutrophils or culture relevant cells (e.g., C-20/A4 chondrocytes) in appropriate media.[6]

-

Plating: Seed cells at a predetermined density in a 96-well tissue culture plate and allow them to adhere if necessary.

-

Treatment: Pre-incubate the cells with various concentrations of BMS-470539 (e.g., 1, 10, 100 µM) or a vehicle control for 30-60 minutes.[6]

-

Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) at a final concentration of 100 ng/ml, to all wells except the negative control.[6]

-

Incubation: Incubate the plate for a period sufficient to induce cytokine production (typically 4-24 hours) at 37°C in a 5% CO₂ incubator.

-

Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., human TNF-α). This generally involves adding supernatants and standards to an antibody-coated plate, followed by incubation, washing, addition of a detection antibody, another incubation, washing, addition of a substrate (like TMB), and stopping the reaction.

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Analysis: Calculate cytokine concentrations based on a standard curve and determine the percentage of inhibition by BMS-470539 compared to the LPS-only control.

NF-κB Activation Reporter Assay

Principle: This assay measures the activity of the NF-κB transcription factor. Cells are engineered to stably express a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB binding sites. When NF-κB is activated by a stimulus (like TNF-α), it binds to the promoter and drives the expression of the reporter protein, which can be quantified by measuring its enzymatic activity (e.g., light production).

Methodology:

-

Cell Line: Use a cell line that endogenously expresses MC1R (e.g., HBL melanoma cells) and has been stably transfected with an NF-κB-luciferase reporter construct.[1][8]

-

Plating: Plate the reporter cells in a white, opaque 96-well plate suitable for luminescence measurements and culture overnight.

-

Treatment: Treat cells with increasing concentrations of BMS-470539 or vehicle.

-

Stimulation: After a short pre-incubation (e.g., 30 minutes), stimulate the cells with an appropriate agonist, such as TNF-α (e.g., 0.5 ng/mL), to activate the NF-κB pathway.[8] Include an unstimulated control.

-

Incubation: Incubate the plate for 4-6 hours to allow for reporter gene expression.

-

Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate reagent according to the assay kit's protocol.

-

Data Acquisition: Measure the luminescence signal from each well using a luminometer.

-

Analysis: Normalize the data to a control and calculate the dose-dependent inhibition of TNF-α-induced NF-κB activity by BMS-470539. The IC₅₀ value can be determined from the resulting dose-response curve.[8]

cAMP Accumulation Assay

Principle: This assay quantifies the intracellular concentration of cyclic AMP (cAMP), a key second messenger produced upon activation of Gs-coupled receptors like MC1R. Competitive immunoassays are commonly used, where free cAMP in the cell lysate competes with a labeled cAMP conjugate for binding to a limited number of antibody sites. The signal is inversely proportional to the cAMP concentration in the sample.

Methodology:

-

Cell Culture: Use cells expressing the target receptor (human or murine MC1R), either endogenously or through transfection.

-

Plating: Seed cells in a 96-well or 384-well plate and grow to confluence.

-

Treatment: Aspirate the culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add various concentrations of BMS-470539.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit.

-

Detection: Perform the cAMP measurement following the manufacturer's protocol (e.g., HTRF, AlphaScreen, or ELISA-based kits). This typically involves adding the cell lysate to a detection plate containing the assay reagents (e.g., antibody and labeled cAMP).

-

Data Acquisition: Read the plate on a compatible plate reader.

-

Analysis: Generate a dose-response curve by plotting the signal against the log of the BMS-470539 concentration. Calculate the EC₅₀ value, which is the concentration of BMS-470539 that elicits 50% of the maximal response.[1]

References

- 1. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMS-470539 - Wikipedia [en.wikipedia.org]

- 3. The melanocortin MC1 receptor agonist BMS-470539 inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Melanocortin Receptors as Novel Effectors of Macrophage Responses in Inflammation [frontiersin.org]

- 5. BMS-470539 Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Korean Journal of Anesthesiology [ekja.org]

- 7. Editorial: Melanocortins and melanocortin receptors in the regulation of inflammation: mechanisms and novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist BMS-470539 dihydrochloride and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of BMS-470539 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-470539 dihydrochloride (B599025), a potent and selective agonist of the melanocortin-1 receptor (MC1R), has demonstrated significant therapeutic potential in various preclinical in vivo models.[1][2] This technical guide provides an in-depth overview of the demonstrated efficacy of BMS-470539 in models of inflammation, neuroprotection, and fibrosis. The information is compiled from peer-reviewed scientific literature to support further research and development efforts. While initial in vitro studies hinted at a potential role in melanoma by inhibiting a transcriptional reporter in human melanoma cells, robust in vivo data on its anti-cancer efficacy is not currently available in the public domain.[1]

Core Efficacy Data

The in vivo efficacy of BMS-470539 has been quantified across several key preclinical models. The following tables summarize the significant findings for easy comparison.

Table 1: Efficacy in Models of Inflammation

| Model | Species | Dosing Regimen | Key Efficacy Endpoints | Results | Reference |

| Lipopolysaccharide (LPS)-induced TNF-α Production | BALB/c Mice | Subcutaneous administration | Inhibition of LPS-induced TNF-α production | ED₅₀ of approximately 10 µmol/kg.[1] | [1] |

| LPS-induced Lung Inflammation | BALB/c Mice | 15 µmol/kg, subcutaneous | Reduction in LPS-induced leukocyte infiltration | 45% reduction in leukocyte infiltration.[1] | [1] |

| Delayed-Type Hypersensitivity | Mice | Not specified | Reduction in paw swelling | 59% reduction, comparable to 5 mg/kg dexamethasone.[1] | [1] |

| Ischemia-Reperfusion Induced Vascular Inflammation | Mice | 18.47 mg·kg⁻¹ i.v. | Inhibition of leukocyte adhesion and emigration | Significant inhibition of cell adhesion and emigration.[3] | [3] |

| Platelet-Activating Factor (PAF)-induced Vascular Inflammation | Mice | 18.57 mg·kg⁻¹ i.v. | Inhibition of leukocyte emigration | Significantly stopped cell emigration.[3] | [3] |

Table 2: Efficacy in a Model of Neonatal Hypoxic-Ischemic Brain Injury

| Model | Species | Dosing Regimen | Key Efficacy Endpoints | Results | Reference |

| Neonatal Hypoxic-Ischemic (HI) Brain Injury | Sprague-Dawley Rat Pups | 160 µg/kg, intranasally at 1h post-HI | Neurological deficits, infarct area, protein expression | Significantly improved short-term neurological deficits and reduced infarct area.[2] Upregulated MC1R, cAMP, p-PKA, Nurr1, HO-1, and Bcl-2; downregulated 4-HNE and Bax.[2] | [2] |

Table 3: Efficacy in a Model of Dermal Fibrosis

| Model | Species | Dosing Regimen | Key Efficacy Endpoints | Results | Reference |

| Bleomycin-induced Skin Fibrosis | Mice | Intraperitoneal administration | Reduction in skin thickness | Significantly reduced skin thickness.[4] | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in the cited literature.

Signaling Pathway of BMS-470539 in Neuroprotection

Caption: Proposed MC1R/cAMP/PKA/Nurr1 signaling pathway for BMS-470539's neuroprotective effects.

Experimental Workflow for In Vivo Anti-inflammatory Models

Caption: Generalized workflow for assessing the anti-inflammatory efficacy of BMS-470539.

Detailed Experimental Protocols

LPS-Induced TNF-α Production in Mice

-

Animal Model: Male BALB/c mice.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Groups:

-

Vehicle control (e.g., saline)

-

BMS-470539 (dose-ranging)

-

LPS only

-

-

Procedure:

-

Mice are subcutaneously administered with either vehicle or BMS-470539.

-

After a specified pre-treatment time (e.g., 30 minutes), lipopolysaccharide (LPS) from E. coli is administered intraperitoneally to induce an inflammatory response.

-

At a designated time point post-LPS injection (e.g., 90 minutes), blood samples are collected.

-

Serum is isolated, and TNF-α levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

Endpoint: The effective dose 50 (ED₅₀) for the inhibition of TNF-α production is calculated.[1]

Neonatal Hypoxic-Ischemic (HI) Brain Injury in Rats

-

Animal Model: Post-natal day 10 (P10) Sprague-Dawley rat pups of both sexes.[2]

-

Housing: Pups are housed with their dams in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[2]

-

Groups:

-

Sham

-

HI + Vehicle (sterile saline)

-

HI + BMS-470539 (160 µg/kg)

-

-

Procedure:

-

Pups are anesthetized, and the right common carotid artery is ligated.

-

Following a recovery period, pups are placed in a hypoxic chamber (8% oxygen) for 2.5 hours.

-

At 1 hour post-hypoxia, BMS-470539 or vehicle is administered intranasally.

-

At 48 hours post-HI, neurological function is assessed using tests such as the negative geotaxis test.

-

Brain tissue is collected for infarct area measurement (e.g., TTC staining) and molecular analysis (e.g., Western blotting for signaling proteins).[2]

-

-

Endpoints: Infarct volume, neurobehavioral scores, and protein expression levels of key signaling molecules.[2]

Bleomycin-Induced Skin Fibrosis in Mice

-

Animal Model: C57BL/6 mice.

-

Housing: Standard laboratory conditions.

-

Groups:

-

Vehicle control

-

Bleomycin (B88199) + Vehicle

-

Bleomycin + BMS-470539

-

-

Procedure:

-

Dermal fibrosis is induced by daily intradermal injections of bleomycin into a defined area of the back skin for a specified duration (e.g., 21 days).

-

BMS-470539 or vehicle is administered intraperitoneally during the course of bleomycin treatment.

-

At the end of the treatment period, mice are euthanized, and the affected skin tissue is excised.

-

Skin thickness is measured histologically (e.g., using H&E staining).

-

-

Endpoint: Quantitative assessment of dermal thickness to determine the anti-fibrotic effect.[4]

Conclusion

The available in vivo data strongly support the efficacy of BMS-470539 dihydrochloride as a potent anti-inflammatory, neuroprotective, and anti-fibrotic agent. The compound's selective agonism of the MC1R translates to significant therapeutic effects in relevant preclinical models. While its potential in oncology remains to be elucidated through dedicated in vivo studies, the existing evidence provides a solid foundation for its continued investigation and development for a range of inflammatory and neurodegenerative conditions. Researchers and drug development professionals are encouraged to consider these findings in the design of future studies to fully explore the therapeutic utility of this promising molecule.

References

- 1. The effects of BMS-470539 on lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The senescence-like activity of BMS-470539 is associated with anti-fibrotic actions in models of dermal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMS-470539 Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to BMS-470539: A Selective MC1R Agonist for Inflammatory Response Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-470539 is a potent and highly selective small-molecule agonist for the melanocortin-1 receptor (MC1R), a key G protein-coupled receptor implicated in the regulation of inflammation and skin pigmentation.[1][2] This technical guide provides a comprehensive overview of BMS-470539, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its anti-inflammatory properties. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its role in modulating inflammatory responses.

Introduction

The melanocortin system, comprising melanocortin peptides, their receptors (MC1R-MC5R), and endogenous antagonists, plays a crucial role in various physiological processes.[3] Of these, the MC1R has emerged as a significant target for anti-inflammatory therapies.[1][4] Activation of MC1R, which is expressed on immune cells like leukocytes and macrophages, initiates downstream signaling cascades that potently suppress pro-inflammatory pathways.[1][3][5] BMS-470539 was developed as a selective synthetic agonist to explore the therapeutic potential of MC1R activation in inflammatory diseases.[2][4]

Mechanism of Action and Signaling Pathway

BMS-470539 exerts its anti-inflammatory effects by binding to and activating MC1R.[4] This activation stimulates a canonical Gs-protein coupled receptor signaling pathway, leading to the inhibition of key inflammatory mediators.

Signaling Cascade:

-

MC1R Activation: BMS-470539 binds to MC1R on the cell surface.

-

Adenylyl Cyclase Activation: The activated receptor stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[5][6]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[6]

-

NF-κB Inhibition: The activated cAMP/PKA pathway interferes with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.[4][7] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and interleukins.[4][8][9][10]

-

MAPK Pathway Modulation: BMS-470539 has also been shown to attenuate the phosphorylation of p38, ERK1/2, and JNK, key components of the MAPK signaling pathway, which is also involved in inflammatory responses.[7][8]

References

- 1. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BMS-470539 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Melanocortin Regulation of Inflammation [frontiersin.org]

- 4. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]

- 6. BMS-470539 Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effect of BMS-470539 on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

BMS-470539 Dihydrochloride: A Potent Modulator of Leukocyte Trafficking in Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Leukocyte trafficking to sites of inflammation is a critical component of the immune response, but its dysregulation contributes to the pathology of numerous inflammatory diseases. The melanocortin type 1 receptor (MC1R) has emerged as a promising therapeutic target for modulating this process. This whitepaper provides a comprehensive technical overview of BMS-470539 dihydrochloride (B599025), a potent and selective small-molecule agonist of the MC1R. We delve into its mechanism of action, its profound impact on leukocyte trafficking, and the detailed experimental methodologies used to elucidate these effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and pharmacology.

Introduction

BMS-470539 is a small-molecule experimental drug that acts as a potent and highly selective full agonist of the MC1 receptor.[1] It was developed to understand the role of the MC1 receptor in immunomodulation and has since been investigated for its anti-inflammatory properties.[1] This guide focuses on the specific impact of BMS-470539 on leukocyte trafficking, a key process in the inflammatory cascade.

Mechanism of Action: Targeting the MC1 Receptor

BMS-470539 exerts its anti-inflammatory effects by selectively activating the MC1 receptor. The MC1R is a G protein-coupled receptor (GPCR) primarily expressed on melanocytes and various immune cells, including leukocytes.[2][3][4]

Signaling Pathway

Activation of the MC1R by BMS-470539 initiates an intracellular signaling cascade that ultimately leads to the inhibition of inflammatory responses. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn can modulate the activity of various downstream transcription factors, including the inhibition of the pro-inflammatory NF-κB pathway.[5]

Impact on Leukocyte Trafficking: Quantitative Data

In vivo studies using intravital microscopy have demonstrated that BMS-470539 significantly inhibits key steps of leukocyte trafficking in response to inflammatory stimuli. The compound has been shown to inhibit leukocyte adhesion and emigration without affecting the initial rolling of leukocytes along the vascular endothelium.[2][3]

| Parameter | Model | Treatment | Effect | Reference |

| Leukocyte Adhesion | Ischemia-Reperfusion (mouse mesentery) | BMS-470539 (18.47 mg/kg i.v.) | Inhibited | [2][3] |

| Leukocyte Emigration | Ischemia-Reperfusion (mouse mesentery) | BMS-470539 (18.47 mg/kg i.v.) | Inhibited | [2][3] |

| Leukocyte Rolling | Ischemia-Reperfusion (mouse mesentery) | BMS-470539 (18.47 mg/kg i.v.) | No effect | [2][3] |

| Leukocyte Emigration | Platelet-Activating Factor (PAF) (mouse cremaster) | BMS-470539 (18.57 mg/kg i.v.) | Stopped | [2] |

| Leukocyte Adhesion | Platelet-Activating Factor (PAF) (mouse cremaster) | BMS-470539 (18.57 mg/kg i.v.) | No effect | [2] |

Table 1: Summary of BMS-470539's Effects on Leukocyte Trafficking

| Chemokine | Model | Treatment | Effect | Reference |

| CXCL1 | Ischemia-Reperfusion (mouse mesentery) | BMS-470539 (18.47 mg/kg i.v.) | Inhibited tissue expression | [2][3] |

| CCL2 | Ischemia-Reperfusion (mouse mesentery) | BMS-470539 (18.47 mg/kg i.v.) | Inhibited tissue expression | [2][3] |

Table 2: Effect of BMS-470539 on Pro-inflammatory Chemokine Expression

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of BMS-470539's impact on leukocyte trafficking.

Intravital Microscopy of Murine Microcirculation

This technique allows for the direct visualization and quantification of leukocyte-endothelial interactions in living animals.

Protocol for Mouse Cremaster Muscle Intravital Microscopy:

-

Anesthesia: Anesthetize the mouse using an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Preparation:

-

Make a small incision in the scrotum to expose the cremaster muscle.

-

Carefully dissect the cremaster muscle from the surrounding tissue, keeping the vascular supply intact.

-

Exteriorize the muscle onto a specialized stage for microscopy.

-

-

Superfusion: Continuously superfuse the exposed tissue with warmed, buffered physiological saline to maintain tissue viability.

-

Inflammatory Stimulus: Apply an inflammatory agent, such as platelet-activating factor (PAF), to the superfusate to induce leukocyte recruitment.

-

Drug Administration: Administer BMS-470539 dihydrochloride intravenously via a cannulated jugular vein.

-

Image Acquisition: Visualize the post-capillary venules using an intravital microscope equipped with a camera. Record video sequences at specified time points before and after treatment.

-

Quantification:

-

Rolling: Count the number of leukocytes rolling along a defined length of the venule per minute.

-

Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a defined area of the venule.

-

Emigration: Count the number of leukocytes that have transmigrated from the vessel into the surrounding tissue in a defined area.

-

Protocol for Mouse Mesenteric Intravital Microscopy in Ischemia-Reperfusion:

-

Anesthesia and Surgery: Anesthetize the mouse and perform a midline laparotomy to expose the small intestine and mesentery.

-

Ischemia Induction: Occlude the superior mesenteric artery for a defined period (e.g., 30 minutes) to induce ischemia.

-

Reperfusion: Remove the occlusion to allow blood flow to return to the mesentery, initiating the reperfusion phase.

-

Drug Administration: Administer this compound intravenously prior to the induction of ischemia.

-

Image Acquisition and Quantification: Similar to the cremaster model, record and quantify leukocyte rolling, adhesion, and emigration in the mesenteric venules during the reperfusion period.

Measurement of Chemokine Expression

The inhibition of chemokine expression by BMS-470539 is a key aspect of its mechanism.

Protocol for qPCR Analysis of CXCL1 and CCL2:

-

Tissue Collection: At the end of the in vivo experiment, harvest the inflamed tissue (e.g., mesentery).

-

RNA Extraction: Immediately homogenize the tissue and extract total RNA using a suitable commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR):

-

Perform qPCR using specific primers for murine CXCL1, CCL2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Use a qPCR instrument to amplify and quantify the cDNA.

-

-

Data Analysis: Calculate the relative expression levels of CXCL1 and CCL2 mRNA in the BMS-470539-treated group compared to the vehicle-treated control group using the ΔΔCt method.

Conclusion and Future Directions

This compound demonstrates potent anti-inflammatory effects by selectively targeting the MC1 receptor, leading to a significant reduction in leukocyte adhesion and emigration in preclinical models of inflammation. Its mechanism of action, involving the inhibition of key pro-inflammatory chemokines, highlights its potential as a therapeutic agent for a range of inflammatory disorders.

Further research is warranted to explore the full therapeutic potential of BMS-470539. This includes investigating its efficacy in chronic inflammatory models, elucidating the detailed downstream signaling events beyond the cAMP/PKA pathway, and ultimately, evaluating its safety and efficacy in clinical trials. The detailed protocols and quantitative data presented in this whitepaper provide a solid foundation for researchers and drug developers to build upon in their efforts to advance novel anti-inflammatory therapies.

References

- 1. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]

- 2. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using Intravital Microscopy to Study the Role of MIF in Leukocyte Trafficking In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 4. Guideline for In Vivo Assessment of Adherent and Rolling Leukocytes in Human Skin Microvasculature via Reflectance Confocal Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Neuroprotective Properties of BMS-470539 in Hypoxic-Ischemic Injury

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the selective melanocortin-1 receptor (MC1R) agonist, BMS-470539, and its demonstrated neuroprotective effects in the context of neonatal hypoxic-ischemic (HI) brain injury. The information presented herein is compiled from preclinical studies, focusing on the molecular mechanisms, quantitative efficacy, and experimental methodologies.

Executive Summary

Hypoxic-ischemic encephalopathy (HIE) is a primary cause of neonatal mortality and long-term neurological disabilities, stemming from oxygen deprivation and reduced blood flow to the brain during the perinatal period.[1] Current standard-of-care, therapeutic hypothermia, offers only partial protection and is not suitable for all neonates.[1] BMS-470539, a potent and highly selective small-molecule agonist of the MC1R, has emerged as a promising therapeutic agent.[2] Preclinical research demonstrates that BMS-470539 mitigates key pathological processes in HI-induced brain injury, including neuroinflammation, oxidative stress, and neuronal apoptosis.[3][4] Its neuroprotective action is primarily mediated through the activation of the cAMP/PKA/Nurr1 signaling pathway.[3][4] This guide details the scientific evidence supporting the use of BMS-470539, presenting quantitative data, experimental protocols, and visual representations of its mechanism and experimental application.

Core Mechanism of Action: The MC1R/cAMP/PKA/Nurr1 Signaling Pathway

BMS-470539 exerts its neuroprotective effects by binding to and activating the melanocortin-1 receptor (MC1R), which is expressed on various central nervous system cells, including neurons and microglia.[3][4] This activation initiates a downstream signaling cascade that is central to its anti-inflammatory and anti-apoptotic properties.

Activation of MC1R by BMS-470539 leads to a significant increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] Elevated cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the nuclear receptor related-1 protein (Nurr1).[3][4] Nurr1 is a critical transcription factor that modulates the expression of genes involved in inflammation and cell survival.[3][4]

The key outcomes of this pathway activation include:

-

Attenuation of Neuroinflammation: The cAMP/PKA/Nurr1 pathway suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3] It also promotes a shift in microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, indicated by increased expression of the M2 marker CD206.[3]

-

Inhibition of Oxidative Stress and Apoptosis: The pathway upregulates the expression of the anti-apoptotic protein Bcl-2 and the antioxidant enzyme Heme Oxygenase-1 (HO-1).[4][5] Concurrently, it downregulates pro-apoptotic proteins like Bax and cleaved caspase-3, and reduces markers of oxidative damage, including 4-HNE, mitochondrial superoxide (B77818) (MitoSox), and 8-OHdG.[4][5][6]

The following diagram illustrates the signaling cascade initiated by BMS-470539.

Quantitative Data on Neuroprotective Efficacy

Studies in a neonatal rat model of HI have quantified the neuroprotective effects of BMS-470539 administered 1 hour post-injury. The optimal dose for short-term outcomes was identified as 160 μg/kg.[4][7]

Table 1: Effect of BMS-470539 on Brain Injury and Physiological Parameters at 48h Post-HI

| Parameter | Vehicle Group | BMS-470539 (160 μg/kg) Group | Statistical Significance | Source |

|---|---|---|---|---|

| Infarct Area (%) | ~35-40% | ~20-25% | p < 0.05 | [4][7][8] |

| Body Weight Loss | Significant Loss | Attenuated Loss | p < 0.05 | [4][8] |

Data are approximated from graphical representations in the cited sources.

Table 2: Effect of BMS-470539 on Neurological Function

| Test | Vehicle Group Score | BMS-470539 (160 μg/kg) Group Score | Time Point | Statistical Significance | Source |

|---|---|---|---|---|---|

| Geotaxis Reflex | Higher (impaired) | Lower (improved) | 48h Post-HI | p < 0.05 | [4][8] |

Scores are relative; lower scores indicate better performance in the geotaxis test.

Table 3: Key Molecular Changes Induced by BMS-470539 at 48h Post-HI

| Protein / Marker | Change with BMS-470539 | Function | Source |

|---|---|---|---|

| TNFα, IL-6, IL-1β | Downregulated | Pro-inflammatory Cytokines | [3] |

| Cleaved Caspase-3 | Downregulated | Apoptosis Executioner | [4] |

| Bax | Downregulated | Pro-apoptotic Protein | [4][5] |

| 4-HNE | Downregulated | Oxidative Stress Marker | [4][5] |

| Bcl-2 | Upregulated | Anti-apoptotic Protein | [4][5] |

| HO-1 | Upregulated | Antioxidant Enzyme | [4][5] |

| CD206 | Upregulated | Microglial M2 (Anti-inflammatory) Marker | [3] |

Changes are relative to the vehicle-treated HI group.

Experimental Protocols

The following methodologies are standard in the preclinical evaluation of BMS-470539 in neonatal HI injury.

This protocol is adapted from the well-established Rice-Vannucci model.

-

Animals: Unsexed Sprague-Dawley rat pups at postnatal day 10 (P10) are used.[3][7]

-

Anesthesia: Pups are anesthetized using isoflurane.

-

Surgery: The right common carotid artery is exposed through a midline cervical incision and permanently ligated using a surgical suture. The incision is then closed.[3][6]

-

Recovery: Pups are allowed to recover with their dam for approximately 1-2 hours.

-

Hypoxia: Pups are placed in a temperature-controlled chamber (37°C) and exposed to a humidified hypoxic gas mixture (7.5% - 8% O₂ balanced with N₂) for 2.5 hours.[3][6]

-

Post-Hypoxia: Following the hypoxic insult, pups are returned to their dam. Sham-operated animals undergo the surgical procedure without artery ligation or hypoxia exposure.[9]

-

Compound: BMS-470539 (Santa Cruz Biotechnology, sc-362716A) is dissolved in sterile saline.[4]

-

Route: The compound is administered intranasally. This route bypasses the blood-brain barrier and allows for direct brain targeting.[4]

-

Timing and Dose: A single dose of BMS-470539 (optimal dose: 160 μg/kg) or vehicle (sterile saline) is administered 1 hour after the completion of the HI insult.[4][7]

-

Procedure: Animals are euthanized, and brains are rapidly removed and sectioned into 2 mm coronal slices.

-

Staining: Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.[9] TTC stains viable, metabolically active tissue red, leaving the infarcted (inactive) tissue unstained (white).

-

Quantification: The stained sections are imaged, and the infarct area is measured using image analysis software (e.g., ImageJ). The infarct volume is calculated and often corrected for edema.[9]

-

Negative Geotaxis Test: This test assesses motor and vestibular function.

-

Procedure: Pups are placed on a 45° inclined plane with their heads facing downwards. The time taken for the pup to turn 180° and orient itself upwards is recorded.

-

Scoring: A longer time to turn indicates a more severe neurological deficit.[4][8]

-

Western Blot: Used to quantify the expression levels of specific proteins (e.g., Bcl-2, Bax, Nurr1, p-PKA) in brain tissue homogenates.[3][4]

-

Immunofluorescence Staining: Used to visualize the localization of specific proteins and identify cell types (e.g., neurons, microglia) in brain sections. Markers like cleaved caspase-3 (apoptosis), 8-OHdG (oxidative DNA damage), and MitoSox (mitochondrial superoxide) are commonly used.[3][4]

-

Fluoro-Jade C (FJC) Staining: Specifically stains degenerating neurons, providing a quantitative measure of neuronal death.[4][5]

-

CRISPR-Cas9 Knockout: To confirm the dependency of BMS-470539's effects on the proposed signaling pathway, MC1R or Nurr1 CRISPR knockout plasmids are administered via intracerebroventricular injection 48 hours prior to HI induction.[3][6] The reversal of the protective effects of BMS-470539 in these animals confirms the pathway's role.[3][4]

The diagram below outlines the typical experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. BMS-470539 - Wikipedia [en.wikipedia.org]

- 3. Activation of MC1R with BMS-470539 attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMS-470539 Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BMS-470539 Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of MC1R with BMS-470539 attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AD-16 Protects Against Hypoxic-Ischemic Brain Injury by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Melanocortin Receptor Selectivity of BMS-470539 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-470539 dihydrochloride (B599025) is a potent and highly selective small-molecule agonist of the melanocortin-1 receptor (MC1R).[1][2][3] This technical guide provides a comprehensive overview of its selectivity profile for the five known melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). The information presented herein is intended to support researchers and professionals in drug development in understanding the pharmacological characteristics of this compound. This document details the quantitative data on its functional activity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Quantitative Selectivity Profile